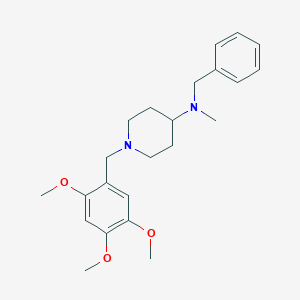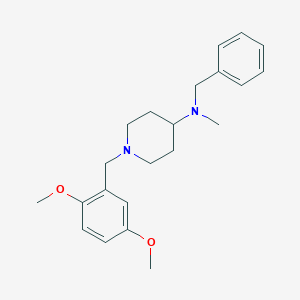![molecular formula C19H31N3OS B247662 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which is a crucial enzyme in the signaling pathway of B-cells. 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play a crucial role in the survival and proliferation of cancer cells and the regulation of immune responses. By inhibiting 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, TAK-659 can block the activation of these downstream pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can effectively inhibit the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, leading to the inhibition of downstream signaling pathways. It can also induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. TAK-659 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which allows for the specific inhibition of B-cell signaling pathways. It also has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the development of combination therapies that include TAK-659 with other drugs that target different pathways in cancer cells or immune cells. Another direction is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of TAK-659 in clinical settings.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps. The first step involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-nitrobenzene to form 4-(methylsulfanyl)benzyl 4-nitrophenyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon. The third step involves the reaction of the resulting amine with 1-(2-hydroxyethyl)piperazine to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C19H31N3OS |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-[4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3OS/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3 |
Clave InChI |
CNEJUQYTEWNLJX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)



![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)